molecular formula C10H11NO4 B7882536 Methyl 2-(2-amino-2-oxoethoxy)benzoate

Methyl 2-(2-amino-2-oxoethoxy)benzoate

Cat. No.: B7882536
M. Wt: 209.20 g/mol
InChI Key: SRVJNEIADNRZRK-UHFFFAOYSA-N
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Description

Methyl 2-(2-amino-2-oxoethoxy)benzoate is an organic compound with the molecular formula C10H11NO4 It is a derivative of benzoic acid and is characterized by the presence of a carbamoylmethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(2-amino-2-oxoethoxy)benzoate can be synthesized through the esterification of 2-(carbamoylmethoxy)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods: In an industrial setting, the production of methyl 2-(carbamoylmethoxy)benzoate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamoylmethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of 2-(carbamoylmethoxy)benzoic acid.

    Reduction: Formation of 2-(carbamoylmethoxy)benzyl alcohol.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-amino-2-oxoethoxy)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe to study biochemical pathways.

    Industry: It can be used in the production of specialty chemicals or as a precursor for materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-(carbamoylmethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamoylmethoxy group can form hydrogen bonds or other interactions with active sites, leading to inhibition or modulation of the target’s activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    Methyl 2-methoxybenzoate: Similar in structure but lacks the carbamoyl group.

    Methyl 2-hydroxybenzoate (methyl salicylate): Contains a hydroxyl group instead of a carbamoylmethoxy group.

    Methyl 2-nitrobenzoate: Contains a nitro group instead of a carbamoylmethoxy group.

Uniqueness: Methyl 2-(2-amino-2-oxoethoxy)benzoate is unique due to the presence of the carbamoylmethoxy group, which imparts distinct chemical properties and reactivity. This functional group allows for specific interactions in biochemical applications and provides versatility in synthetic chemistry.

Properties

IUPAC Name

methyl 2-(2-amino-2-oxoethoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-14-10(13)7-4-2-3-5-8(7)15-6-9(11)12/h2-5H,6H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRVJNEIADNRZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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